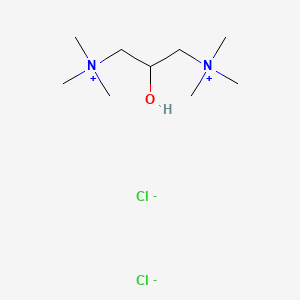

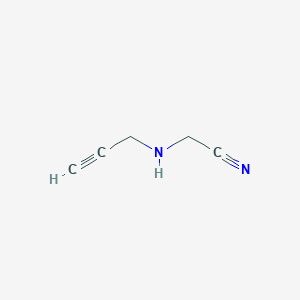

2-(N-prop-2-ynylamino)acetonitrile

Overview

Description

2-(N-prop-2-ynylamino)acetonitrile is a versatile chemical compound used in various scientific research. It is often used as an intermediate in organic synthesis .

Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . In 2021, Qin et al. reported the first synthesis of cyclobutenone 70 by [2+2] cyclization using acetonitrile as a raw material for C2 cyclization .Chemical Reactions Analysis

Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .Scientific Research Applications

Chemical Synthesis and Catalysis

One of the applications of compounds related to 2-(N-prop-2-ynylamino)acetonitrile is in chemical synthesis. For example, Zdrojewski et al. (2009) explored the cyclization of (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles under phase-transfer conditions, leading to the formation of methylenechromane and methylchromene derivatives, which are significant in organic synthesis (Zdrojewski, Musielak, & Jończyk, 2009). Similarly, Lee and Liang (2008) studied the reactions of prop-2-ynyltriphenylphosphonium bromide with primary amines, contributing to the field of nickel catalysis and phosphorus ylide chemistry (Lee & Lan‐Chang Liang, 2008).

Fluorescent Chemosensors

Li et al. (2014) developed a new fluorescent sensor using a structure that includes components related to 2-(N-prop-2-ynylamino)acetonitrile. This sensor shows high selectivity and sensitivity for Zn(2+) ions, demonstrating the potential of such compounds in the development of chemical sensors (Li, Zhou, Huang, Yang, Tang, Dou, Zhao, & Liu, 2014).

Anticancer Research

A noteworthy application is in the field of anticancer research. Sa̧czewski et al. (2006) synthesized a series of derivatives of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, one of which showed significant activity against melanoma cell lines. This highlights the potential of 2-(N-prop-2-ynylamino)acetonitrile derivatives in medicinal chemistry (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Photodissociation Studies

Tu et al. (2015) investigated the photodissociation of acetonitrile ligands in ruthenium polypyridyl complexes, shedding light on the interaction dynamics of similar compounds under photoexcitation, relevant for both biological research and therapeutic applications (Tu, Mazumder, Endicott, Turro, Kodanko, & Schlegel, 2015).

Safety And Hazards

While specific safety data for 2-(N-prop-2-ynylamino)acetonitrile is not available, it’s important to handle all chemical compounds with care. For example, acetonitrile is classified as a flammable liquid and vapor, and it can cause serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Acetonitrile has been widely applied as a common solvent in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This suggests that 2-(N-prop-2-ynylamino)acetonitrile, as a derivative of acetonitrile, may also have potential applications in these areas.

properties

IUPAC Name |

2-(prop-2-ynylamino)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-4-7-5-3-6/h1,7H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMQENXKRDPRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556495 | |

| Record name | [(Prop-2-yn-1-yl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-prop-2-ynylamino)acetonitrile | |

CAS RN |

56096-28-7 | |

| Record name | [(Prop-2-yn-1-yl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid](/img/structure/B3053703.png)

![Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride](/img/structure/B3053719.png)